molecular formula C27H30N2O3 B4264511 1-{4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}-2-(3,4-DIMETHYLPHENOXY)-1-ETHANONE

1-{4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}-2-(3,4-DIMETHYLPHENOXY)-1-ETHANONE

Cat. No.: B4264511
M. Wt: 430.5 g/mol
InChI Key: PZDNPSCFQNZNRP-UHFFFAOYSA-N
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Description

1-{4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}-2-(3,4-DIMETHYLPHENOXY)-1-ETHANONE is a complex organic compound characterized by its unique structure, which includes a benzyloxyphenyl group and a dimethylphenoxyacetyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}-2-(3,4-DIMETHYLPHENOXY)-1-ETHANONE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(benzyloxy)aniline with 3,4-dimethylphenoxyacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperazine under controlled conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-{4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}-2-(3,4-DIMETHYLPHENOXY)-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens like bromine or chlorine for halogenation.

Major Products:

  • Oxidation of the benzyloxy group yields benzoic acid derivatives.
  • Reduction of nitro groups yields amines.
  • Substitution reactions yield various substituted aromatic compounds.

Scientific Research Applications

1-{4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}-2-(3,4-DIMETHYLPHENOXY)-1-ETHANONE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-{4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}-2-(3,4-DIMETHYLPHENOXY)-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and dimethylphenoxy groups may facilitate binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

  • 1-[4-(benzyloxy)phenyl]piperazine
  • 1-[4-(benzyloxy)phenyl]-4-[(4-methylphenoxy)acetyl]piperazine
  • 1-[4-(benzyloxy)phenyl]-4-[(3,5-dimethylphenoxy)acetyl]piperazine

Comparison: 1-{4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}-2-(3,4-DIMETHYLPHENOXY)-1-ETHANONE is unique due to the presence of both benzyloxy and dimethylphenoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for specific research applications.

Properties

IUPAC Name

2-(3,4-dimethylphenoxy)-1-[4-(4-phenylmethoxyphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O3/c1-21-8-11-26(18-22(21)2)32-20-27(30)29-16-14-28(15-17-29)24-9-12-25(13-10-24)31-19-23-6-4-3-5-7-23/h3-13,18H,14-17,19-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDNPSCFQNZNRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)OCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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